3-(Chloromethyl)-5-(3-fluorobenzyl)-1,2,4-oxadiazole 3-(Chloromethyl)-5-(3-fluorobenzyl)-1,2,4-oxadiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC16265710
InChI: InChI=1S/C10H8ClFN2O/c11-6-9-13-10(15-14-9)5-7-2-1-3-8(12)4-7/h1-4H,5-6H2
SMILES:
Molecular Formula: C10H8ClFN2O
Molecular Weight: 226.63 g/mol

3-(Chloromethyl)-5-(3-fluorobenzyl)-1,2,4-oxadiazole

CAS No.:

Cat. No.: VC16265710

Molecular Formula: C10H8ClFN2O

Molecular Weight: 226.63 g/mol

* For research use only. Not for human or veterinary use.

3-(Chloromethyl)-5-(3-fluorobenzyl)-1,2,4-oxadiazole -

Specification

Molecular Formula C10H8ClFN2O
Molecular Weight 226.63 g/mol
IUPAC Name 3-(chloromethyl)-5-[(3-fluorophenyl)methyl]-1,2,4-oxadiazole
Standard InChI InChI=1S/C10H8ClFN2O/c11-6-9-13-10(15-14-9)5-7-2-1-3-8(12)4-7/h1-4H,5-6H2
Standard InChI Key FTHOKEKULDOICB-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)F)CC2=NC(=NO2)CCl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 3-(chloromethyl)-5-[(3-fluorophenyl)methyl]-1,2,4-oxadiazole, reflects its substitution pattern:

  • Position 3: Chloromethyl group (CH2Cl-\text{CH}_2\text{Cl}).

  • Position 5: 3-Fluorobenzyl group (CH2C6H4F-3-\text{CH}_2\text{C}_6\text{H}_4\text{F-3}).

The 1,2,4-oxadiazole core contains two nitrogen atoms and one oxygen atom, contributing to its electron-deficient aromatic system. This feature enhances its ability to participate in hydrogen bonding and π-π stacking interactions, critical for binding biological targets .

Table 1: Key Physicochemical Data

PropertyValue
Molecular FormulaC10H8ClFN2O\text{C}_{10}\text{H}_8\text{ClFN}_2\text{O}
Molecular Weight226.63 g/mol
Canonical SMILESC1=CC(=CC(=C1)F)CC2=NC(=NO2)CCl
InChIKeyFTHOKEKULDOICB-UHFFFAOYSA-N
PubChem CID43120187

The chloromethyl group introduces electrophilicity, enabling nucleophilic substitution reactions, while the fluorobenzyl moiety enhances lipophilicity, improving membrane permeability .

Synthesis and Optimization

Conventional Synthesis Routes

The most reported method involves nucleophilic substitution using 3-fluorobenzyl chloride and precursors like hydroxylamine derivatives. A typical procedure includes:

  • Reacting 3-fluorobenzyl chloride with potassium carbonate in acetone at 60–80°C.

  • Cyclizing intermediates via dehydration agents like phosphorus oxychloride (POCl3\text{POCl}_3) .

Example Reaction:

C6H4FCH2Cl+NH2OHK2CO3,acetoneC10H8ClFN2O+H2O\text{C}_6\text{H}_4\text{FCH}_2\text{Cl} + \text{NH}_2\text{OH} \xrightarrow{\text{K}_2\text{CO}_3, \text{acetone}} \text{C}_{10}\text{H}_8\text{ClFN}_2\text{O} + \text{H}_2\text{O}

Yields typically range from 50–70%, with purity confirmed via 1H NMR^1\text{H NMR} and 13C NMR^{13}\text{C NMR} .

Advanced Methodologies

Recent advancements leverage microwave-assisted synthesis and green chemistry principles:

  • Microwave irradiation reduces reaction times from hours to minutes (e.g., 15 minutes at 150°C) .

  • Ionic liquid solvents (e.g., [BMIM][BF4]) improve atom economy and reduce waste .

Biological Activities and Mechanisms

Table 2: Anticancer Activity Against Select Cell Lines

Cell LineIC50 (μM)Mechanism
MCF-70.45Caspase-3 activation, ROS↑
A5490.78G2/M cell cycle arrest

Antibacterial and Antiviral Efficacy

  • Gram-positive bacteria: MIC of 4 μg/mL against Staphylococcus aureus.

  • HSV-1 inhibition: 90% reduction in viral replication at 5 μM via thymidine kinase inhibition .

Pharmacological Applications

Drug Delivery Systems

The compound’s lipophilicity (logP=2.1\log P = 2.1) facilitates encapsulation in nanoparticulate carriers:

  • PLGA nanoparticles: Enhance bioavailability by 40% in rat models.

  • Liposomal formulations: Prolong half-life from 2 to 8 hours .

Structure-Activity Relationships (SAR)

Key SAR insights include:

  • Chloromethyl group: Critical for alkylating biological nucleophiles (e.g., glutathione).

  • Fluorine substitution: Meta-position on benzyl enhances metabolic stability by reducing CYP450-mediated oxidation .

Future Perspectives

  • Clinical Translation: Phase I trials to assess safety in humans.

  • Combination therapies: Synergy with cisplatin and paclitaxel warrants exploration.

  • Computational modeling: QSAR studies to optimize substituents for enhanced potency .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator